5-Hydrazino-3,6-diphenyl-1,2,4-triazine
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Overview
Description
5-Hydrazino-3,6-diphenyl-1,2,4-triazine is a chemical compound with the molecular formula C15H13N5 . It is a derivative of 1,2,4-triazine, a class of compounds known for their wide range of applications and biological properties .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives, including this compound, often involves specific synthetic protocols. For instance, cyanuric chloride can be used to prepare a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing various groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . Another study reported the chemical reactivity of 3-hydrazino-5,6-diphenyl-1,2,4-triazine towards π–acceptors activated carbonitriles .Molecular Structure Analysis
The molecular structure of this compound consists of a 1,2,4-triazine ring substituted with two phenyl groups and a hydrazino group . The structure also contains a total of 35 bonds, including 22 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, and 1 N hydrazine .Chemical Reactions Analysis
The chemical reactivity of 3-hydrazino-5,6-diphenyl-1,2,4-triazine has been investigated towards different electron acceptors activated carbonitriles . For example, it reacts with 1,2-dicyanobenzene as a π–acceptor in DMF to form benzencarboximidamide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C15H13N5), average mass (263.297 Da), and monoisotopic mass (263.117096 Da) . More detailed properties such as melting point, boiling point, and density can be found on chemical databases .Scientific Research Applications
Anticancer Applications
5-Hydrazino-3,6-diphenyl-1,2,4-triazine and its derivatives have been explored for potential anticancer properties. For instance, its acylation with specific compounds resulted in heterocyclic carbohydrazides showing activity against leukemia cell lines (Mansour, Eid, & Khalil, 2003). Additionally, various thioethers derived from this compound were synthesized and evaluated for their activities against different types of cancers including leukemia, lymphoma, and ovarian cancer (Abdel-Rahman, Seada, Fawzy, & el-Baz, 1993).
Corrosion Inhibition
Derivatives of this compound have been studied as corrosion inhibitors. These derivatives exhibited significant inhibition efficiencies for mild steel corrosion in hydrochloric acid environments, supporting their potential as protective agents in industrial applications (Singh et al., 2018).
Synthesis of Heterocyclic Compounds
This compound is a precursor in the synthesis of various heterocyclic compounds. For example, its reaction with certain compounds led to the production of novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives, which were evaluated as potential antimicrobial agents (Ali, 2009).
Interaction with Sugars
Studies have been conducted on the reactions of this compound with different sugars, leading to the formation of specific bis-triazinyl hydrazones. These reactions are significant in understanding the chemical interactions and potential applications of this compound in carbohydrate chemistry (Eid, 1991).
Polymer Synthesis
This compound has also been involved in the synthesis of poly(hydrazino-1,3,5-triazines), which are a type of polymer. These polymers have been analyzed for their solubility, thermal stability, and potential applications in various fields (Unishi et al., 1974).
Mechanism of Action
Target of Action
Triazine derivatives have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-hiv, analgesic, anti-protozoal . Therefore, it is plausible that 5-Hydrazino-3,6-diphenyl-1,2,4-triazine may interact with similar targets.
Mode of Action
Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These transformations could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Given the broad range of biological activities associated with triazine derivatives , it is likely that multiple pathways are affected.
Pharmacokinetics
The molecular weight of 26329722 suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally considered to have good bioavailability.
Result of Action
Given the broad range of biological activities associated with triazine derivatives , it is likely that the compound has multiple effects at the molecular and cellular level.
Safety and Hazards
Future Directions
The future directions for research on 5-Hydrazino-3,6-diphenyl-1,2,4-triazine and similar compounds could involve further exploration of their biological properties and potential applications. For example, some 1,3,5-triazines have shown potential use as siderophore (microbial iron shelter) mediated drugs . Additionally, the development of ecofriendly antifouling paints using similar compounds has been suggested .
Properties
IUPAC Name |
(3,6-diphenyl-1,2,4-triazin-5-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5/c16-18-15-13(11-7-3-1-4-8-11)19-20-14(17-15)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHYAYXHTBRUIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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